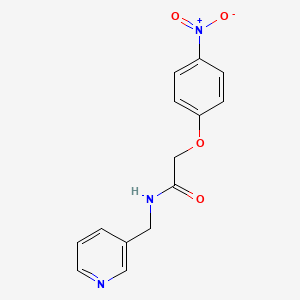
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPAA is a small molecule that belongs to the class of acetamides, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves its ability to bind to specific enzymes and modulate their activity. In the case of acetylcholinesterase, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the active site of the enzyme and inhibits its activity, leading to increased levels of acetylcholine in the brain. In the case of carbonic anhydrase IX, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the catalytic site of the enzyme and inhibits its activity, leading to decreased tumor growth.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase and carbonic anhydrase IX, as well as anti-inflammatory and antioxidant properties. 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments include its small size, which allows for easy penetration of cell membranes, and its ability to selectively target specific enzymes. The limitations of using 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, including the development of more potent and selective inhibitors of acetylcholinesterase and carbonic anhydrase IX, as well as the exploration of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide's potential applications in other scientific research fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in human clinical trials.
Métodos De Síntesis
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction between 4-nitrophenol and 3-pyridinemethanol, followed by acetylation using acetic anhydride. Another method involves the reaction between 4-nitrophenol and 3-pyridinecarboxaldehyde, followed by reduction using sodium borohydride and acetylation using acetic anhydride.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
In cancer research, 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential as a therapeutic agent for the treatment of various types of cancer. 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-2-1-7-15-8-11)10-21-13-5-3-12(4-6-13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPXLUXQMWXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
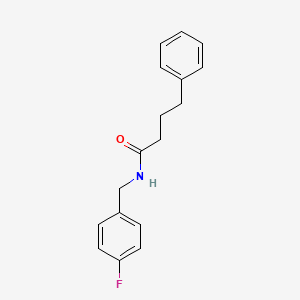
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)
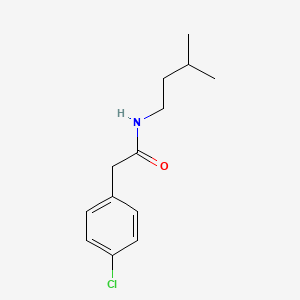
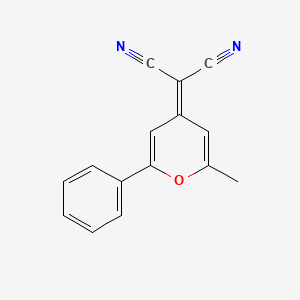

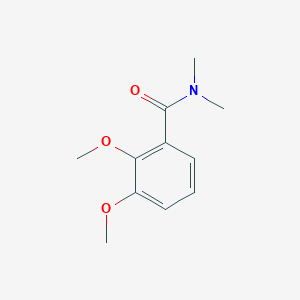
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)


![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)